5-Bromo-3-methoxyisoxazole

説明

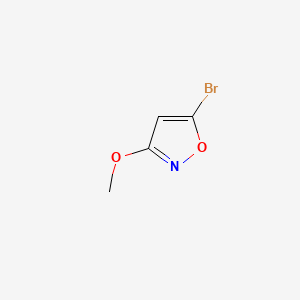

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-methoxy-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c1-7-4-2-3(5)8-6-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFKLBQCZBOVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Bromo 3 Methoxyisoxazole

Reactivity of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both an oxygen and a nitrogen atom. The electron-donating methoxy (B1213986) group at the 3-position generally enhances the stability of the isoxazole ring, making it more resistant to ring-opening reactions compared to isoxazoles with electron-withdrawing substituents.

The isoxazole ring in 5-bromo-3-methoxyisoxazole can participate in substitution reactions. Nucleophilic aromatic substitution can occur at the 3- and 5-positions, where leaving groups can be displaced. thieme-connect.de The presence of the bromo group at the 5-position provides a site for such reactions. For instance, the bromine atom can be replaced by various nucleophiles, leading to the formation of new substituted isoxazole derivatives. smolecule.com

Lithiation is a powerful tool for the functionalization of heterocyclic compounds. In the context of isoxazoles, deprotonation can sometimes lead to ring opening. thieme-connect.de However, specific lithiation strategies can be employed for regioselective functionalization. For example, in related oxazole (B20620) systems, lithium diisopropylamide (LDA) has been used to mediate a "halogen dance" rearrangement, moving a bromine atom to a different position on the ring, which can then be further functionalized. While specific studies on the lithiation of this compound are not detailed, the principles of lithiation followed by reaction with electrophiles are applicable to introduce various substituents. nih.gov

The isoxazole ring system can undergo oxidative transformations, although specific examples for this compound are not extensively documented. In a general sense, the isoxazole moiety can be subjected to oxidation to form corresponding oxides. smolecule.com

Reductive cleavage of the O-N bond in the isoxazole ring is a known transformation, often mediated by reagents like molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water. acs.org This reaction opens the ring and can lead to the formation of various acyclic or other heterocyclic structures, depending on the subsequent reaction pathways. acs.org For example, this methodology has been applied to isoxazol-5-ones to generate β-amino enones. acs.org

Transformations Involving the Methoxy Group

The methoxy group at the 3-position is an important functional handle. It can be demethylated to reveal a hydroxyl group, which can then participate in further reactions. For instance, Lewis acid-catalyzed demethylation has been observed in related 3-methoxyisoxazole derivatives under mildly basic conditions. lookchem.com This transformation is significant as it provides access to 3-hydroxyisoxazole derivatives, which are valuable synthetic intermediates. The hydroxyl group can then undergo reactions such as alkylation and acylation. vulcanchem.com

Transformations Involving the Bromo Substituent

The bromo substituent at the 5-position is a key site for a variety of chemical transformations, significantly enhancing the synthetic utility of this compound.

One of the most important reactions involving the bromo group is its participation in transition metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions such as Suzuki-Miyaura couplings, allowing for the formation of carbon-carbon bonds with aryl or vinyl boronic acids. vulcanchem.com This enables the introduction of a wide range of substituents at the 5-position of the isoxazole ring.

Furthermore, the bromo group can be readily displaced by nucleophiles. For example, it can be substituted by other halogens through halogen exchange (Halex) reactions. thieme-connect.com The bromine can also be replaced by various other groups through nucleophilic substitution, expanding the diversity of accessible 5-substituted 3-methoxyisoxazole derivatives.

The bromine atom also facilitates lithiation at the 5-position. Treatment with organolithium reagents, such as n-butyllithium, can lead to a bromine-lithium exchange, generating a lithiated isoxazole species. This intermediate can then react with various electrophiles to introduce new functional groups at the 5-position. This strategy is a cornerstone for the elaboration of the isoxazole core.

Below is a table summarizing some of the key transformations involving the substituents of this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Bromo Substituent | Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | 5-Aryl/vinyl-3-methoxyisoxazole | vulcanchem.com |

| Bromo Substituent | Halogen Exchange | Tetrabutylammonium halides | 5-Halo-3-methoxyisoxazole | thieme-connect.com |

| Bromo Substituent | Nucleophilic Substitution | Various nucleophiles | 5-Substituted-3-methoxyisoxazole | |

| Bromo Substituent | Lithiation (Br-Li Exchange) | Organolithium reagents | 5-Lithiated-3-methoxyisoxazole | |

| Methoxy Group | Demethylation | Lewis acids | 3-Hydroxy-5-bromoisoxazole | lookchem.com |

| Isoxazole Ring | Reductive Cleavage | Mo(CO)₆, H₂O | Ring-opened products | acs.org |

The reactivity of the this compound core is dominated by the isoxazole ring's susceptibility to cleavage and the utility of its substituents as handles for further functionalization. The weak N-O bond is a key feature, making the ring prone to opening under certain reductive or basic conditions. ingentaconnect.com This characteristic allows isoxazoles to be used as precursors for various difunctionalized compounds. ingentaconnect.comacs.org

Ring-Opening Reactions and Subsequent Derivatizations

The isoxazole nucleus is a well-established synthetic equivalent, or "masked" form, of a 1,3-dicarbonyl functionality. orientjchem.orgnih.gov This is because the N-O bond can be selectively cleaved, most commonly through reduction, to unmask the latent dicarbonyl system. ingentaconnect.com The process typically proceeds via a β-amino enone intermediate, which can be subsequently hydrolyzed to the corresponding β-dicarbonyl compound, such as a β-keto ester. orientjchem.orgrsc.org

A variety of reagents have been developed for the reductive cleavage of the isoxazole ring, highlighting the versatility of this transformation. While specific studies on this compound are not prevalent, its reactivity can be inferred from established methods applied to other substituted isoxazoles. These methods often employ metal-based reagents to facilitate the N-O bond scission. For instance, metal carbonyls like hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water are effective for the reductive cleavage of isoxazoles to β-amino enones. rsc.orgresearchgate.net Other successful reagents include samarium diiodide (SmI₂), which is noted for its chemoselectivity, and low-valent titanium reagents. researchgate.net Catalytic hydrogenation using catalysts like Raney Nickel is also a common and effective method. wiley.com

The reaction of 3-bromoisoxazoles, in particular, has been shown to lead to the formation of β-ketonitriles upon ring opening. researchgate.net This suggests that this compound could potentially serve as a precursor to a functionalized β-keto nitrile under appropriate conditions. Furthermore, electrophilic fluorinating agents have been shown to induce ring-opening in isoxazoles to produce α-fluorocyanoketones. researchgate.net

Table 1: Reagents for Reductive Ring Cleavage of Isoxazoles

| Reagent System | Intermediate Product | Final Product (after hydrolysis) | Reference(s) |

|---|---|---|---|

| Metal Carbonyls (e.g., Mo(CO)₆, Fe(CO)₅) + H₂O | β-Amino enone | β-Diketone | rsc.orgresearchgate.net |

| Raney Nickel / H₂ | β-Amino enone | β-Diketone | wiley.com |

| SmI₂ / B(OH)₃ | β-Imino ketone | β-Hydroxy ketone | researchgate.net |

| Ti(O-i-Pr)₄ / EtMgBr | β-Amino enone | β-Diketone | researchgate.net |

| FeCl₂·4H₂O / Hydrazine (B178648) Hydrate (B1144303) | β-Amino enone | β-Diketone | cjcatal.com |

Formation of Fused Heterocyclic Systems from Isoxazole Scaffolds

Beyond serving as masked dicarbonyls, isoxazoles are valuable scaffolds for the construction of fused heterocyclic systems. mdpi.comresearchgate.net The isoxazole ring can act as a building block, where its substituents are elaborated and then induced to cyclize, forming new rings fused to the original isoxazole core. This strategy provides access to a wide array of complex, biologically relevant molecules. nih.govnih.govtandfonline.comthieme-connect.com

The synthesis of these fused systems often involves multi-step sequences or one-pot cascade reactions. nih.gov For example, 5-aminoisoxazoles, which can be prepared from 5-bromoisoxazoles, are key intermediates in multicomponent reactions. A one-pot reaction between a 5-aminoisoxazole, an arylglyoxal, and 1,3-dimethylbarbituric acid in water can yield complex isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. thieme-connect.combohrium.com

Similarly, isoxazole derivatives can be transformed into fused pyridazine (B1198779) systems. The reaction of substituted isoxazoles with hydrazine hydrate can lead to the formation of isoxazolo[3,4-d]pyridazines. bibliotekanauki.pl Another powerful approach involves the transannulation of 5-alkoxyisoxazoles. An iron(II)-catalyzed domino reaction of 5-alkoxyisoxazoles with malononitrile (B47326) yields alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates, which are versatile precursors for assembling fused systems like pyrrolo[2,3-d]pyrimidines. rsc.org

The bromo-substituent at the C5 position of this compound is particularly useful, serving as a handle for cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of complex aryl or vinyl groups which can contain functionality poised for subsequent intramolecular cyclization to form fused rings.

Table 2: Examples of Fused Heterocyclic Systems from Isoxazole Scaffolds

| Isoxazole Precursor Type | Key Reagents/Reaction | Resulting Fused System | Reference(s) |

|---|---|---|---|

| 5-Aminoisoxazole | Arylglyoxal, 1,3-Dimethylbarbituric Acid | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine | thieme-connect.combohrium.com |

| Substituted Isoxazole | Hydrazine Hydrate | Isoxazolo[3,4-d]pyridazine | bibliotekanauki.pl |

| 5-Alkoxyisoxazole | Malononitrile, Fe(II) catalyst, then cyclization | Pyrrolo[2,3-d]pyrimidine | rsc.org |

| 4-Amino/alkoxy-isoxazoles | Intramolecular SEAr (Gold(I) catalyst) | Isoxazolopyridines, Isoxazolopyrans | researchgate.net |

| 2-Bromo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine | Suzuki Coupling with Isoxazoleboronic acid | Isoxazole-Pyrazolo[1,5-a]pyrimidine | tandfonline.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a 3-methoxyisoxazole derivative, the methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet. For various 3-methoxyisoxazole derivatives, this singlet is typically observed in the range of δ 3.8–4.0 ppm. The isoxazole (B147169) ring itself has one proton at the 4-position in 5-bromo-3-methoxyisoxazole. The chemical shift of this proton would be influenced by the adjacent bromo and methoxy substituents.

For comparison, the ¹H NMR data for some related 4-bromo-5-methoxyisoxazole derivatives are presented below. In these examples, the methoxy protons appear around δ 4.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected for the isoxazole ring and one for the methoxy group. The carbon atom of the methoxy group in 3-methoxyisoxazole derivatives typically resonates in the range of δ 50–55 ppm. The isoxazole ring carbons (C3, C4, and C5) have characteristic chemical shifts. The C3 and C5 carbons, being attached to heteroatoms, appear at lower field compared to the C4 carbon. The presence of a bromine atom at the C5 position is expected to significantly influence its chemical shift.

Spectroscopic data for related compounds, such as 4-bromo-3-(2-bromophenyl)-5-methoxyisoxazole and 4-bromo-3-(2,4-dimethoxyphenyl)-5-methoxyisoxazole, offer a reference for the expected chemical shifts in a bromo-methoxyisoxazole system.

Table 1: NMR Data for 4-Bromo-5-methoxyisoxazole Derivatives

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Bromo-3-(2-bromophenyl)-5-methoxyisoxazole | 7.75–7.69 (m, 1H), 7.48–7.34 (m, 3H), 4.26 (s, 3H) | 169.0, 164.5, 133.1, 131.5 (2C), 129.7, 127.3, 123.1, 68.9, 58.6 |

| 4-Bromo-3-(2,4-dimethoxyphenyl)-5-methoxyisoxazole | 7.37–7.31 (m, 1H), 6.62–6.55 (m, 2H), 4.21 (s, 3H), 3.87 (s, 3H), 3.85 (s, 3H) | 168.6, 162.9, 162.7, 158.7, 131.7, 110.0, 104.7, 98.9, 69.4, 58.3, 55.6, 55.4 |

Data sourced from a study on the synthesis of 2-fluoro- and 2-iodo-2H-azirines.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₄BrNO₂), the calculated monoisotopic mass is approximately 176.9476 g/mol . The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. The fragmentation pattern in the mass spectrum would offer further structural information. Common fragmentation pathways for isoxazoles can involve cleavage of the N-O bond and loss of small neutral molecules. For bromo-substituted compounds, the loss of the bromine atom is a common fragmentation pathway. asianpubs.org

HRMS data for related compounds are provided in the table below, demonstrating the accuracy of this technique in confirming molecular formulas.

Table 2: HRMS Data for 4-Bromo-5-methoxyisoxazole Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M+Na]⁺ | Found Mass [M+Na]⁺ |

|---|

| 4-Bromo-3-(2-bromophenyl)-5-methoxyisoxazole | С₁₀Н₇⁷⁹Br⁸¹BrNNaO₂⁺ | 355.8716 | 355.8718 |

Data sourced from a study on the synthesis of 2-fluoro- and 2-iodo-2H-azirines.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the isoxazole ring and the methoxy group. Key expected vibrational frequencies include:

C=N stretching: Typically observed in the range of 1570-1650 cm⁻¹. rjpbcs.comsemanticscholar.org

N-O stretching: Usually found between 1325 and 1404 cm⁻¹. rjpbcs.com

C-O stretching (of the methoxy group): Strong absorptions are expected in the 1000-1300 cm⁻¹ region. rjpbcs.com

C-Br stretching: This vibration appears in the fingerprint region, typically between 500 and 700 cm⁻¹. rjpbcs.com

Aromatic C-H stretching (of the isoxazole ring): Expected around 3000-3100 cm⁻¹. rjpbcs.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, studies on other isoxazole derivatives demonstrate the utility of this technique. nih.govacs.org X-ray diffraction analysis would confirm the planarity of the isoxazole ring and provide precise measurements of the bond lengths, such as the C-Br, C-O, and N-O bonds. It would also reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions like halogen bonding or π-π stacking.

Other Spectroscopic Methods

Other spectroscopic methods that could be employed for the characterization of this compound include Ultraviolet-Visible (UV-Vis) spectroscopy, which would provide information about the electronic transitions within the molecule. The isoxazole ring is a chromophore, and its UV absorption maxima would be influenced by the bromo and methoxy substituents.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of isoxazole (B147169) derivatives. nih.govresearchgate.net For 5-Bromo-3-methoxyisoxazole, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to optimize the molecular geometry and compute various electronic parameters. researchgate.netmdpi.com These calculations help in understanding the influence of the bromo and methoxy (B1213986) substituents on the isoxazole ring's chemistry. nih.gov

Theoretical studies on related isoxazole derivatives allow for the prediction of key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical in this regard. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For substituted isoxazoles, these values are influenced by the nature and position of the substituents. researchgate.net

Below is an interactive table summarizing the predicted electronic parameters for this compound based on typical values for similarly substituted isoxazoles as determined by DFT calculations.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |

| Ionization Potential | - | Energy required to remove an electron. |

| Electron Affinity | - | Energy released when an electron is added. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to analyze the three-dimensional structure and conformational preferences of this compound. The isoxazole ring itself is an aromatic, planar heterocycle. jocpr.com The primary conformational flexibility in this compound arises from the rotation of the methoxy group (-OCH3) around the C3-O bond.

Computational studies on similar methoxy-substituted heterocycles suggest that the methoxy group is likely to exhibit a preferred orientation relative to the isoxazole ring to minimize steric hindrance and optimize electronic interactions. The methyl group of the methoxy substituent may lie either in the plane of the isoxazole ring or be slightly out of plane. The most stable conformer would be the one that represents a global minimum on the potential energy surface, which can be determined through computational conformational analysis. jocpr.com

Prediction of Reactivity and Reaction Mechanisms

Theoretical studies are invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. The presence of a bromine atom at the C5 position and a methoxy group at the C3 position significantly influences the molecule's reactivity. ijpca.org

Furthermore, the isoxazole ring can undergo ring-opening reactions under certain conditions, such as photolysis or treatment with strong reagents. wikipedia.orgnih.gov Theoretical calculations can map out the potential energy surfaces for these transformations, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding. mdpi.com For instance, studies on other isoxazoles show that the N-O bond is often the weakest point in the ring. wikipedia.org

Electronic Structure Analysis

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. The electronegative oxygen and nitrogen atoms in the isoxazole ring, along with the bromine atom, create a distinct electronic environment. researchgate.net

Analysis of the molecular orbitals, particularly the HOMO and LUMO, provides insight into the molecule's electronic behavior. In many substituted isoxazoles, the HOMO is often localized on the ring, while the LUMO may have significant contributions from the substituents. researchgate.net The methoxy group, being an electron-donating group, is expected to increase the electron density of the isoxazole ring, while the electron-withdrawing bromine atom will have the opposite effect. This interplay of electronic effects governs the molecule's reactivity and spectroscopic properties.

The distribution of electron density and the molecular electrostatic potential (MEP) can also be calculated. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Dipole Moment Calculations

Theoretical calculations, typically performed using DFT methods, can provide a precise value for the dipole moment. researchgate.net The magnitude and direction of the dipole moment are influenced by the molecule's geometry and the spatial arrangement of its substituents. Studies on other substituted isoxazoles and related heterocyclic compounds have shown that computational methods can accurately predict dipole moments. researchgate.netresearchgate.net The calculated dipole moment is a crucial parameter for understanding the molecule's intermolecular interactions and its behavior in solution.

Structure Activity Relationship Sar Studies of Isoxazole Derivatives

Design Principles for Isoxazole-Based Bioactive Molecules

The design of bioactive molecules incorporating the isoxazole (B147169) moiety is a cornerstone of modern drug discovery, leveraging the ring's inherent properties to achieve desired therapeutic effects. nih.govrsc.org The isoxazole nucleus is often used as a central structural motif or pharmacophore to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. mdpi.com Its utility is so significant that incorporating an isoxazole ring into a potential drug can enhance pharmacokinetic profiles, boost efficacy, and lower toxicity. nih.gov

Key design principles for isoxazole-based bioactive molecules include:

Molecular Hybridization: This strategy involves combining two or more distinct pharmacophores to create a new hybrid molecule that integrates the properties of each component. mdpi.com For example, hybrid compounds fusing a benzopyran-4-one skeleton with an isoxazole ring have been designed to explore enhanced antiproliferative activity. mdpi.com

Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other chemical groups. For instance, an amide group and other functionalities at the 4'-position of certain adenosine (B11128) receptor agonists were successfully replaced with an isoxazole to maintain potent binding. scholarsresearchlibrary.com

Scaffold-Based Design: The isoxazole ring acts as a rigid scaffold. This five-membered ring system can induce specific angles in small molecules, which promotes their interaction with a target—a property less commonly observed with six-membered rings. nih.gov Medicinal chemists can modify different parts of the isoxazole molecule to fine-tune properties such as potency, selectivity, and pharmacokinetics. mdpi.com

Introduction of Key Functional Groups: The strategic placement of specific substituents is a fundamental design principle. Halogens, such as bromine and chlorine, are frequently introduced to modulate lipophilicity, improve membrane permeability, form halogen bonds with target residues, or block metabolic sites. nih.gov Similarly, methoxy (B1213986) groups are used to alter electronic and steric properties, which can significantly enhance bioactivity. mdpi.com For example, in a series of isoxazole derivatives, the presence of alkoxy groups was found to significantly boost bioactivity. mdpi.com

These principles guide the rational design of novel isoxazole derivatives, allowing for the systematic exploration of chemical space to develop compounds with improved therapeutic potential. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of isoxazole derivatives is highly sensitive to the placement and nature of substituents on the heterocyclic ring. scholarsresearchlibrary.comedu.krd SAR studies consistently demonstrate that even minor changes to a substituent or its position can lead to dramatic shifts in potency and selectivity. Disubstituted and trisubstituted isoxazoles, in particular, have been shown to possess a wide array of biological activities. researchgate.netijbpas.com

The substitution pattern at the C3 and C5 positions is especially critical. Many studies focus on creating 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition reactions to explore different biological targets. rsc.orgresearchgate.net

Key findings on positional and substituent effects include:

Halogen Atoms: The introduction of halogen atoms like fluorine, chlorine, and bromine is a common strategy to enhance biological activity. In one study, SAR analysis revealed that bromine atoms were essential for α-amylase inhibitory activity. nih.gov Another study on anticancer agents found that an ortho-substituted bromo compound exhibited more valuable cytotoxic effects than other halogen-substituted analogues. rsc.org The position of the halogen is crucial; for instance, a fluorine atom at the para-position of a benzene (B151609) ring attached to the isoxazole was found to strongly promote antiviral activity. acs.org

Alkoxy Groups: The presence of alkoxy groups, such as a methoxy group, can significantly enhance bioactivity. mdpi.com In studies of 3,5-disubstituted isoxazole derivatives synthesized from tyrosol, it was found that methoxy or chloride substitutions on the R group enhanced their antiproliferative activity against U87 cancer cells. mdpi.com

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a pivotal role. For some antibacterial agents, structure-activity relationships have shown that compounds with strong electron-withdrawing substituents on the phenyl ring attached to the isoxazole enhance activity. symc.edu.cn In contrast, for other classes of compounds, introducing electron-donating groups at the meta and para-positions of a phenyl ring was found to enhance cytotoxic activity. symc.edu.cn

Steric and Lipophilic Factors: The size and lipophilicity of substituents also govern activity. In one series of antifungal compounds, non-polar groups like halogens and alkyl groups on an attached benzene ring led to better activity, while polar hydroxyl (OH) groups significantly reduced it. nih.gov

The following table summarizes findings from various studies on how different substituents at various positions on isoxazole-containing molecules affect their biological activity.

| Substituent Type | Position/Context | Effect on Biological Activity | Activity Type | Reference |

|---|---|---|---|---|

| Bromo (ortho-substituted) | On phenyl ring attached to isoxazole | Demonstrated valuable cytotoxic effects compared to other halogens | Anticancer (PC3 cells) | rsc.org |

| Bromo | On phenyl substituent of isoxazole | Essential for inhibitory activity | α-Amylase Inhibition | nih.gov |

| Methoxy | On R group of 3,5-disubstituted isoxazole | Enhanced antiproliferative activity | Anticancer (U87 cells) | mdpi.com |

| Alkoxy Groups | General substitution | Significantly enhanced bioactivity | Antifungal | mdpi.com |

| Electron-Withdrawing Groups (e.g., -Cl, -F, -Br) | On phenyl ring attached to isoxazole | Increased activity to a great extent | Antibacterial / Anticancer | symc.edu.cnrsc.org |

| Electron-Donating Groups | Meta and para positions of phenyl ring | Enhanced cytotoxicity | Anticancer (HeLa, MD-MB231 cells) | symc.edu.cn |

| Non-polar Groups (Halogen, Alkyl) | On benzene ring of chalcone (B49325) moiety | Exhibited better activity | Antifungal | nih.gov |

| Hydroxyl (-OH) Groups | On benzene ring of chalcone moiety | Significantly reduced activity | Antifungal | nih.gov |

These examples underscore the importance of systematic modification and testing to determine the optimal substitution pattern for a desired pharmacological effect.

Pharmacophore Development and Optimization

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. mdpi.com For isoxazole derivatives, this approach is used to understand ligand-receptor interactions, guide the design of new compounds, and optimize existing leads. tandfonline.comtandfonline.com

The development of a pharmacophore model typically begins with a set of known active molecules. core.ac.uk By analyzing their structural commonalities and conformational flexibility, a hypothesis about the key features—such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings—is generated. nih.gov The isoxazole ring itself is a critical component in many pharmacophore models, acting as a hydrogen bond acceptor (via its nitrogen and oxygen atoms) and an unsaturated, π-stacking system. symc.edu.cn

A notable example is the development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model for a series of isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists. mdpi.com This study used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. mdpi.com The resulting contour maps, which visualize the favorable and unfavorable regions for different chemical properties, revealed crucial design insights:

Hydrophobicity: The presence of a hydrophobic group at the R₂ position was found to be crucial for agonistic activity. mdpi.com

Electronegativity: An electronegative group at the R₃ position was also identified as critical for activity. mdpi.com

Such models allow for the virtual screening of compound libraries and the rational design of new derivatives with predicted high activity. acs.org For instance, based on a QSAR model for anti-tubulin agents, new isoxazole candidates were designed that were predicted to be more potent than the reference drug Cisplatin. tandfonline.comtandfonline.com

Optimization of a pharmacophore model is an iterative process. core.ac.uk Newly synthesized compounds are tested, and the results are used to refine the model's accuracy and predictive power. This synergy between computational modeling and experimental synthesis accelerates the discovery of potent and selective drug candidates. core.ac.uk

Correlation between Structural Modifications and Pharmacological Properties

A central goal of medicinal chemistry is to establish clear correlations between specific structural modifications and the resulting changes in pharmacological properties like potency, selectivity, and metabolic stability. SAR studies on isoxazole derivatives have provided a wealth of data illustrating these relationships, often presented in the form of tables comparing the biological activity (e.g., IC₅₀ or EC₅₀ values) of a series of structurally related compounds.

One study investigated a series of trisubstituted isoxazoles as allosteric ligands for the nuclear receptor RORγt. nih.gov The initial lead compound was optimized by modifying the linker at the C-4 position and the heterocycle at the C-5 position. This systematic modification revealed a clear correlation between the linker's properties and the compound's potency. nih.gov

Table: SAR of C-4 Linker Modifications in RORγt Ligands Data adapted from structure-activity relationship studies on RORγt ligands. nih.gov

| Compound | C-4 Linker Modification | Potency (IC₅₀, nM) | Key Observation |

|---|---|---|---|

| Lead Compound | Amide Linker | ~100 nM | Initial hit with moderate potency. |

| Derivative A | Ether Linker | ~10 nM | ~10-fold increase in potency. Increased lipophilicity and flexibility are favorable. |

| Derivative B | Alkene Linker | ~12 nM | Similar high potency to the ether linker, confirming the benefit of a flexible, lipophilic linker. |

| Derivative C | Shorter/Rigid Linker | >1000 nM | Significant loss of potency, indicating the need for a specific linker length and conformation. |

Another example comes from the development of anticancer agents, where isoxazole derivatives were synthesized and tested against various cancer cell lines. A study of indole-linked isoxazoles revealed that specific substitutions significantly impacted antiproliferation activity against MCF-7 breast cancer cells. rsc.org

Table: Anticancer Activity of Indole-Linked Isoxazoles Data adapted from antiproliferation studies against MCF-7 cell lines. rsc.org

| Compound | Key Structural Feature | Antiproliferative Activity (IC₅₀, µM) | Correlation |

|---|---|---|---|

| Compound 137 | Base indole-isoxazole structure | 7.72 | Baseline activity. |

| Compound 138 | Additional substituent on indole (B1671886) ring | 5.51 | Increased potency, suggesting the substituent enhances binding or cellular uptake. |

| Gemcitabine (Standard) | - | ~1.0 | Reference standard for comparison. |

These data tables clearly demonstrate the direct correlation between modifying a specific part of the molecular structure—such as a linker or a substituent on an aromatic ring—and the resulting pharmacological property. This empirical evidence is vital for validating computational models and guiding the next steps in the drug design cycle. ingentaconnect.com

Biological Activities and Mechanistic Investigations of Isoxazole Compounds

General Overview of Isoxazole (B147169) Biological Activities

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for conferring a wide spectrum of biological activities. researchgate.netmdpi.comipindexing.com This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a structural feature in numerous synthetic compounds and natural products that have been investigated for therapeutic potential. ipindexing.commdpi.com The electron-rich character of the isoxazole framework and its ability to engage in various non-covalent interactions allow derivatives to bind effectively with biological targets like enzymes and receptors. researchgate.netresearchgate.net

Research has demonstrated that isoxazole derivatives possess a vast array of pharmacological properties. These include, but are not limited to, antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.commdpi.com The versatility of the isoxazole nucleus has led to its incorporation into drugs with activities such as COX-2 inhibition and has been explored for applications in treating conditions ranging from infections and cancer to diabetes and neurological disorders. researchgate.netmdpi.commdpi.com

The diverse biological activities attributed to the isoxazole class of compounds are summarized in the table below.

| Biological Activity | Description |

| Antibacterial | Compounds show efficacy against various Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comresearchgate.net |

| Antifungal | Activity has been observed against pathogenic fungi such as Candida albicans and Aspergillus niger. scholarsresearchlibrary.comnih.gov |

| Anti-inflammatory | Many derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like COX and LOX. nih.govnih.govbiorxiv.org |

| Anticancer | Isoxazoles have demonstrated cytotoxic effects against numerous human cancer cell lines through various mechanisms. mdpi.comebi.ac.ukrsc.orgarabjchem.org |

| Neuroprotective | Certain derivatives are investigated for their potential in managing neurodegenerative diseases. mdpi.com |

| Antinociceptive | The potential for pain relief has been noted, sometimes linked to the modulation of specific receptors. scholarsresearchlibrary.commdpi.com |

| Antithrombotic | Some isoxazoles have been evaluated for their ability to prevent blood clot formation. scholarsresearchlibrary.com |

| Anti-tubercular | Activity against Mycobacterium tuberculosis has been reported for some isoxazole structures. ipindexing.com |

| Antineoplastic | This refers to the inhibition of the development of new, abnormal tissue growth (neoplasms). |

| Immunomodulatory | Derivatives can act as either immunosuppressive or immunostimulatory agents, affecting immune cell function. mdpi.comscholarsresearchlibrary.combibliotekanauki.pl |

| Antidiabetic | Some compounds have shown potential in managing diabetes, for instance, by inhibiting α-amylase or activating PPARs. mdpi.com |

| Analgesic | The pain-relieving properties of isoxazoles have been evaluated in various preclinical models. researchgate.netmdpi.com |

| Anti-HIV | The isoxazole scaffold has been explored for its potential to inhibit the human immunodeficiency virus. scholarsresearchlibrary.com |

| Dopamine (B1211576) D4 Receptors Antagonist | Certain isoxazole compounds act as antagonists at dopamine D4 receptors, relevant for antipsychotic applications. scholarsresearchlibrary.comrsc.org |

| GABA Agonism/Antagonism | The structural similarity of some isoxazoles to GABA allows them to interact with GABA receptors. researchgate.net |

| Antioxidant | Many derivatives exhibit free-radical scavenging capabilities, as demonstrated in assays like the DPPH test. nih.govnih.govbiorxiv.orgplos.org |

Specific Biological Activities Associated with 5-Bromo-3-methoxyisoxazole

While the isoxazole class is broadly active, specific derivatives are often synthesized and investigated for particular therapeutic targets. The compound This compound is identified in chemical and patent literature as being associated with several key biological functions. Specifically, it is described as a chemical of the isoxazole class found in or related to natural COX-II inhibitors, nitric oxide donors, and compounds used in the treatment of depression. theclinivex.comcoompo.comgoogle.com

COX-II Inhibition: Cyclooxygenase-2 (COX-II) is a key enzyme in the inflammatory pathway. Its inhibition is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The association of this compound with COX-II inhibitors suggests its potential as an anti-inflammatory agent. theclinivex.comcoompo.com

Nitric Oxide Donor: Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation. Compounds that can donate NO, such as furoxan, have therapeutic applications. The link between this compound and NO donors points to potential utility in cardiovascular research. theclinivex.comcoompo.comgoogle.com

Antidepressant Potential: The nervous system is a common target for isoxazole derivatives. The connection of this compound to treatments for depression indicates its potential to modulate neurological pathways relevant to mood disorders. theclinivex.comcoompo.comgoogle.com

It is important to note that while these associations are cited in commercial and patent literature, detailed peer-reviewed publications of in vitro and in vivo biological evaluations for this compound were not prominently available in the conducted research.

In Vitro Biological Evaluation Methodologies

A variety of established in vitro methodologies are employed to screen and characterize the biological activities of isoxazole compounds. These assays can be broadly categorized into enzyme inhibition assays, cell-based assays, and antimicrobial screening.

| Evaluation Methodology | Purpose & Description | Examples in Isoxazole Research |

| Enzyme Inhibition Assays | These biochemical assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. The potency is often expressed as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). | COX-1/COX-2 Assays: To determine anti-inflammatory potential and selectivity. nih.govfrontiersin.org5-LOX Assay: To evaluate inhibition of the 5-Lipoxygenase enzyme, another key target in inflammation. biorxiv.orgplos.orgCarbonic Anhydrase (CA) Assay: To screen for inhibitors of CA, which is relevant for various therapeutic areas. nih.govGlutathione-Dependent Enzyme Assays: To assess effects on enzymes like Glutathione (B108866) S-transferase (GST) and Glutathione Reductase (GR), which are implicated in cancer. medcraveonline.com |

| Cell-Based Assays | These assays use living cells (either primary cells or established cell lines) to assess a compound's effect on cellular processes like viability, proliferation, or function. | MTT & SRB Assays: Colorimetric assays used to measure cell viability and proliferation, commonly employed to screen for anticancer activity against various cancer cell lines (e.g., MCF-7, A549, PC-3). rsc.orgacs.orgtandfonline.comCell Cycle Analysis: Uses flow cytometry to determine how a compound affects the progression of cells through the different phases of the cell cycle (G2/M arrest is a common finding for anticancer agents). arabjchem.orgPBMC Proliferation Assay: Measures the proliferation of human peripheral blood mononuclear cells to screen for immunomodulatory (immunosuppressive or immunostimulatory) effects. mdpi.combibliotekanauki.pl |

| Antimicrobial Screening | These methods are used to determine a compound's ability to inhibit the growth of or kill microorganisms. The primary metric is the Minimum Inhibitory Concentration (MIC). | Broth/Agar (B569324) Dilution Methods: A compound is serially diluted in liquid (broth) or solid (agar) growth medium to find the lowest concentration that prevents visible microbial growth. scholarsresearchlibrary.comCup-Plate Agar Diffusion: A solution of the compound is placed in a well or on a disc on an agar plate seeded with microbes; the diameter of the resulting zone of no growth indicates activity. worldnewsnaturalsciences.com |

| Electrophysiological Assays | These specialized techniques measure the electrical properties of cells, particularly neurons or cells expressing specific ion channels. | Whole-Cell Patch Clamp: Used to record the electrical currents flowing through ion channels, such as AMPA receptors, to determine if a compound acts as an inhibitor, agonist, or modulator. researchgate.netmdpi.comresearchgate.net |

Molecular Mechanisms of Action (where elucidated for isoxazoles)

The diverse biological activities of isoxazole derivatives are underpinned by a variety of molecular mechanisms. For many compounds, the mechanism involves the specific inhibition of an enzyme or the modulation of a receptor's function.

Anticancer Mechanisms: The anticancer effects of isoxazoles can be multifaceted. One prominent mechanism is the inhibition of tubulin polymerization . arabjchem.org By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest (often in the G2/M phase) and subsequent apoptosis (programmed cell death). arabjchem.org Other anticancer mechanisms include the inhibition of key enzymes like topoisomerase or histone deacetylase (HDAC), and the modulation of signaling pathways that control cell growth and survival. ebi.ac.uk

Immunosuppressive Mechanisms: For immunosuppressive isoxazole derivatives, the mechanism can involve the induction of apoptosis in immune cells. For example, studies have shown that some compounds can trigger an apoptotic pathway through the induction of Fas (a death receptor) and the subsequent elevation of caspase 8 expression , a key initiator caspase in the extrinsic apoptosis pathway. bibliotekanauki.pl

Neuromodulatory Mechanisms: In the central nervous system, certain isoxazole-4-carboxamide derivatives have been shown to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Their mechanism involves altering the receptor's kinetics by prolonging deactivation and accelerating desensitization . mdpi.comresearchgate.net This dual action prevents the pathological overactivation of the receptor, which is implicated in chronic pain, without completely blocking normal physiological transmission. mdpi.com

Anti-inflammatory Mechanisms: The most common anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which reduces the synthesis of pro-inflammatory prostaglandins. nih.govfrontiersin.org Inhibition of 5-lipoxygenase (5-LOX) is another mechanism that blocks the production of pro-inflammatory leukotrienes. biorxiv.orgplos.org

Interaction with Biological Targets

The efficacy of isoxazole derivatives is rooted in their ability to interact with specific biological macromolecules, primarily enzymes and receptors. The isoxazole ring itself can act as a key pharmacophore, with substituents directing the molecule to its target and influencing binding affinity. mdpi.com

Interaction with Enzymes:

Cyclooxygenases (COX-1 and COX-2): Isoxazole derivatives designed as anti-inflammatory agents often target the active site of COX enzymes. Molecular docking studies show that they can form key interactions, such as hydrogen bonds, with amino acid residues within the enzyme's binding pocket, leading to inhibition. nih.govnih.gov

5-Lipoxygenase (5-LOX): Similar to COX inhibitors, isoxazole-based 5-LOX inhibitors bind to the enzyme to block its activity, with studies demonstrating IC₅₀ values in the micromolar range. nih.govbiorxiv.orgplos.org

Tubulin: As antitubulin agents, isoxazole compounds can bind to the colchicine (B1669291) binding site on β-tubulin. arabjchem.org This interaction physically obstructs the assembly of α- and β-tubulin heterodimers into microtubules, disrupting cellular division. arabjchem.org

Glutathione-Dependent Enzymes: Some isoxazoles have been found to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular redox balance and detoxification, which are often overexpressed in cancer cells. The inhibition can be of different types (competitive, uncompetitive) depending on the specific derivative's structure. medcraveonline.comresearchgate.net

Interaction with Receptors:

AMPA Receptors: These are ionotropic glutamate (B1630785) receptors in the central nervous system. Isoxazole-containing compounds can act as agonists (e.g., AMPA itself) or as potent allosteric modulators. mdpi.com Modulators can bind to sites on the receptor distinct from the glutamate binding site, altering the receptor's response to its natural ligand and affecting ion channel gating. researchgate.netmdpi.comresearchgate.net

GABA Receptors: Certain isoxazole structures can act as conformationally restricted analogues of the neurotransmitter gamma-aminobutyric acid (GABA). The 3-hydroxyisoxazole moiety, for instance, can mimic the carboxyl group of GABA, enabling the compound to bind to GABA receptors and act as an agonist.

Dopamine Receptors: Some antipsychotic agents containing an isoxazole ring, such as Paliperidone, interact with dopamine receptors like D2, D3, and D4. rsc.org The isoxazole ring can form aliphatic interactions with amino acid residues like valine in the receptor's binding site. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

5-Bromo-3-methoxyisoxazole as a Synthetic Building Block

The this compound scaffold is a valuable intermediate in organic synthesis. The bromine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, particularly cross-coupling reactions, while the methoxy (B1213986) group at the 3-position modulates the electronic properties of the heterocyclic ring.

The 3-halo-isoxazole and its dihydroisoxazoline derivatives are recognized as important features in medicinal and organic chemistry. researchgate.net The 3-bromo-Δ²-isoxazoline scaffold, a related structure, is noted as a manageable and accessible electrophilic component capable of reacting with nucleophilic sites. researchgate.net This reactivity makes these compounds valuable synthetic intermediates, providing access to a range of chemical functionalities including decorated dihydroisoxazoles, β-hydroxynitriles, and γ-hydroxyamines. researchgate.net

Research has demonstrated the use of related 4-bromo-5-methoxyisoxazoles as synthetic equivalents of 2-bromoazirines. researchgate.net In reactions with rhodium (II)-carbenoids, these isoxazoles can generate 2-azabuta-1,3-dienes, which can then undergo further cyclization. researchgate.net The stability of intermediates derived from 5-methoxy-substituted isoxazoles is a key factor in these synthetic routes. researchgate.net The isoxazol-5-one ring system, a related heterocyclic structure, has also been identified as a versatile building block for preparing a variety of densely functionalized molecules. researchgate.net

The table below summarizes key aspects of the synthetic utility of bromo-methoxy isoxazole (B147169) derivatives.

| Feature | Description | Significance in Synthesis |

| Bromine Atom | Acts as a leaving group or a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). | Enables the introduction of diverse substituents (aryl, alkyl, alkynyl groups) to build molecular complexity. researchgate.net |

| Methoxy Group | An electron-donating group that influences the reactivity and stability of the isoxazole ring and its intermediates. | Modulates reaction pathways and can be a precursor for a hydroxyl group, offering another point for functionalization. researchgate.net |

| Isoxazole Ring | A stable heterocyclic core that can be cleaved under specific conditions to yield other functional groups. | Serves as a latent functional group, for instance, providing access to β-hydroxyketones or other acyclic structures. researchgate.net |

Role in the Synthesis of Pharmaceutical Intermediates

This compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The isoxazole moiety is a well-established pharmacophore found in numerous drugs.

This chemical is classified within the isoxazole class, which has been identified in natural COX-II inhibitors and nitric oxide donors. theclinivex.comcoompo.com Compounds from this class have also been explored for the treatment of depression. theclinivex.comcoompo.com The general class of 3-halo-4,5-dihydroisoxazoles is considered an emerging and interesting feature in the field of medicinal chemistry. researchgate.net The 3-bromo derivatives, in particular, are of significant interest for research due to the utility of bromine as a leaving group in synthetic steps. researchgate.net

While direct synthesis pathways for specific commercial drugs starting from this compound are often proprietary, its structural elements are present in various biologically active molecules. For instance, the related compound 5-Aminomethyl-3-methoxyisoxazole, which can be synthesized from bromo-isoxazole precursors, is a building block for anti-inflammatory drugs like Celecoxib and Meloxicam, as well as certain antibiotics and anti-cancer agents. finechemical.net This highlights the role of the core methoxyisoxazole structure as a crucial pharmaceutical intermediate. finechemical.netlookchem.com

Application in Agrochemical Development

The isoxazole heterocycle is a known component in various agrochemicals due to its biological activity. While specific large-scale applications of this compound in this sector are not widely documented in public literature, the versatility of its related structures suggests potential utility. For example, the analogous compound 5-Aminomethyl-3-methoxyisoxazole is mentioned as a building block for synthesizing agrochemicals. The isoxazol-5-one motif, a structurally related framework, has also been identified in drug candidates and agrochemicals. researchgate.net The bromo- and methoxy-functional groups on the isoxazole ring provide reaction sites for creating diverse molecular libraries that can be screened for herbicidal, fungicidal, or insecticidal properties.

Use as Ligands for Metal Complexes

The nitrogen and oxygen atoms within the isoxazole ring of this compound provide potential coordination sites for metal ions, allowing it to function as a ligand in organometallic chemistry. While this specific compound is not extensively cited as a ligand, related isoxazole derivatives are used to construct more complex ligand systems.

A notable strategy involves using methoxyisoxazoles to synthesize 2,2'-bipyridine (B1663995) ligands. researchgate.net This process can involve the coupling of a 5-methoxyisoxazole (B1645809) derivative with another heterocyclic ring, followed by the transformation of the isoxazole moiety into a pyridine (B92270) ring to form the final bipyridine ligand, which is a cornerstone ligand in coordination chemistry. researchgate.net Furthermore, Schiff base ligands derived from aldehydes containing bromo and methoxy functional groups have been successfully used to form stable complexes with transition metals like Mn(II), Fe(III), and Cr(III). nih.gov The related compound, (3-Methoxy-1,2-oxazol-5-yl)methanamine, is also explicitly mentioned for its use as a ligand for metal complexes in coordination chemistry. finechemical.net

The table below outlines the potential of isoxazole derivatives in ligand synthesis.

| Ligand Synthesis Strategy | Description | Resulting Complex Application |

| Isoxazole as Precursor | A 5-methoxyisoxazole derivative is used as a building block. The isoxazole ring is later transformed into a pyridine ring. | Synthesis of symmetrical and unsymmetrical 2,2'-bipyridine ligands for use in catalysis and materials science. researchgate.net |

| Functionalized Ligands | Schiff bases containing bromo and methoxy groups are synthesized and used to chelate metal ions. | Formation of Mn(II), Fe(III), and Cr(III) complexes studied for potential biological and catalytic activity. nih.gov |

Development of Advanced Materials and Specialty Chemicals

The isoxazole structure is a component in the development of advanced materials and specialty chemicals. The reactivity of this compound allows for its incorporation into larger molecular architectures, including polymers and functional materials. Isoxazol-5-ones, for example, are recognized as relevant motifs in the field of materials science. researchgate.net The potential for polymerization or functionalization onto surfaces makes bromo-methoxyisoxazole derivatives candidates for creating specialty chemicals with tailored electronic or optical properties.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new, efficient, and environmentally friendly methods for the synthesis of isoxazole (B147169) derivatives is an ongoing area of research. While the classical approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, contemporary research is focused on expanding the synthetic toolbox. nih.govrsc.org Future investigations should aim to develop novel synthetic routes to 5-Bromo-3-methoxyisoxazole and its analogs.

Key areas for exploration include:

Metal-Free Synthesis: The development of metal-free catalytic systems is a significant trend in organic synthesis, driven by the need to reduce cost, toxicity, and environmental impact. rsc.org Research into organocatalyzed or ultrasonication-promoted reactions could provide greener alternatives to traditional metal-catalyzed methods for constructing the isoxazole ring. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of scalability, safety, and reaction control. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production processes.

One-Pot Reactions: Designing multi-component, one-pot reactions can significantly improve synthetic efficiency by reducing the number of purification steps and saving time and resources. researchgate.netjetir.org

Comprehensive Mechanistic Studies of Reactivity

A thorough understanding of the reactivity of this compound is crucial for its effective utilization as a synthetic building block. The isoxazole ring is known for its dual nature: it is aromatic, yet the N-O bond is susceptible to cleavage under certain conditions, making it a versatile intermediate. researchgate.net

Future mechanistic studies should focus on:

Photochemical Reactions: The photoisomerization of isoxazoles to oxazoles and other heterocyclic systems is a known phenomenon. nih.govacs.org A detailed investigation into the photochemical behavior of this compound could reveal novel rearrangement pathways and provide access to unique molecular scaffolds.

Ring-Opening Reactions: The facile cleavage of the N-O bond in the isoxazole ring can be exploited to generate a variety of difunctionalized compounds. researchgate.net A systematic study of the ring-opening reactions of this compound under different conditions (e.g., reductive, basic) would provide valuable insights into its synthetic utility.

Cross-Coupling Reactions: The bromine atom at the 5-position of the isoxazole ring is a handle for various cross-coupling reactions. A comprehensive study of its reactivity in Suzuki, Heck, Sonogashira, and other coupling reactions would greatly expand its synthetic applications.

Advanced SAR and Drug Design for Specific Therapeutic Areas

Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgnih.govresearchgate.net The unique combination of a bromine atom and a methoxy (B1213986) group in this compound makes it an attractive starting point for structure-activity relationship (SAR) studies and drug design.

Future research in this area should include:

Target-Based Drug Design: Identifying specific biological targets for isoxazole derivatives and using computational methods to design compounds with enhanced affinity and selectivity.

Diversity-Oriented Synthesis: Creating libraries of diverse isoxazole derivatives based on the this compound scaffold to screen for a wide range of biological activities. nih.gov

Fragment-Based Drug Discovery: Utilizing the this compound core as a fragment to build more complex and potent drug candidates.

| Therapeutic Area | Potential Application of Isoxazole Derivatives |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis. nih.gov |

| Infectious Diseases | Development of new antibacterial and antifungal agents. ajrconline.org |

| Inflammation | Inhibition of inflammatory pathways. researchgate.net |

| Neurological Disorders | Modulation of neurotransmitter receptors and enzymes. |

Development of Targeted Biological Probes

Fluorescent probes are invaluable tools for studying biological processes in real-time. The isoxazole scaffold has been incorporated into fluorescent sensors for the detection of various analytes. scispace.com The unique electronic properties of this compound could be harnessed to develop novel targeted biological probes.

Areas for future development include:

"Turn-On" Fluorescent Probes: Designing probes that exhibit a significant increase in fluorescence upon binding to a specific biological target, enabling sensitive and selective detection.

Probes for Reactive Species: Developing probes for the detection of reactive oxygen species (ROS), reactive nitrogen species (RNS), and other important biological signaling molecules.

Photoaffinity Labeling Probes: Incorporating photoreactive groups into isoxazole derivatives to create probes that can covalently label their biological targets upon photoirradiation, facilitating target identification and validation. researchgate.net

Sustainable and Green Synthesis of Isoxazole Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.comresearchgate.net Future research on the synthesis of isoxazole derivatives should prioritize the development of sustainable and green methodologies.

Key strategies for green synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netjetir.org

Catalysis: Employing reusable and non-toxic catalysts, such as biocatalysts or organocatalysts, to promote reactions with high atom economy. jetir.orgmdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.orgbenthamdirect.com

Q & A

Q. Key Parameters for Optimization

- Catalyst Selection : Palladium or copper catalysts improve efficiency in halogenation steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cycloaddition kinetics .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions during bromination .

How can Suzuki-Miyaura cross-coupling reactions be applied to functionalize this compound?

Advanced Research Focus

The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling. For example:

- Reaction Protocol : Combine this compound with aryl/heteroaryl boronic acids (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in a 3:1 dioxane/water mixture at 80°C for 12 hours .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. Basic Research Focus

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ calculated for C₄H₃BrNO₂: 189.9402; observed: 189.9398) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct signals for methoxy (δ 3.8 ppm) and isoxazole protons (δ 6.2–6.5 ppm) .

- X-ray Crystallography : Resolves regiochemistry in substituted analogs (e.g., C-Br bond length: ~1.89 Å) .

Q. Advanced Applications

- In Situ IR Spectroscopy : Monitors reaction progress by tracking nitrile oxide disappearance (peak at ~2200 cm⁻¹) .

What strategies address low yields in cross-coupling reactions involving this compound?

Q. Advanced Research Focus

- Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to enhance stability in aqueous conditions .

- Additives : Add KI (1 equiv) to mitigate protodeboronation side reactions .

- Substrate Purity : Pre-purify the brominated precursor via column chromatography (hexane/ethyl acetate) to remove oxidizing residues .

How do structural modifications of this compound impact its biological activity?

Q. Basic Research Focus

- Enzyme Inhibition : The methoxy group enhances lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .

- Bromine Position : Moving bromine to the 4-position reduces antibacterial efficacy by 40% in Staphylococcus aureus models .

Q. Advanced Research Focus

- In Silico Docking : MD simulations reveal that 5-substituted derivatives exhibit stronger π-π stacking with DNA gyrase (ΔG = −9.2 kcal/mol) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced Methodology

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., Mueller-Hinton broth vs. LB media) .

- Metabolic Stability Testing : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .

Case Study : Discrepancies in antifungal activity (IC₅₀: 2 μM vs. 15 μM) were traced to variations in fungal strain membrane permeability .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Protocol

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release .

Q. Advanced Hazard Mitigation

- Waste Disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。